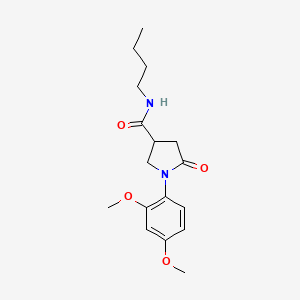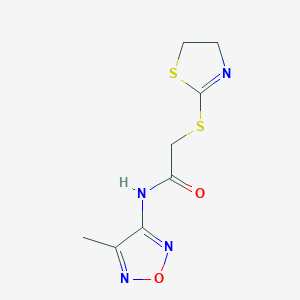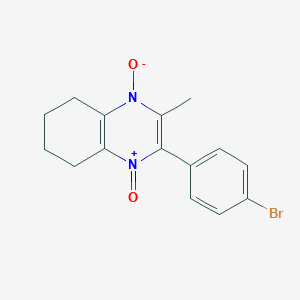![molecular formula C14H23N3O4S B4772301 ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4772301.png)
ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
説明
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a sulfonylurea derivative that has been synthesized through a multi-step process.
作用機序
The exact mechanism of action of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in insulin secretion. This compound has also been shown to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to lower blood glucose and lipid levels, increase insulin secretion, and improve insulin sensitivity. This compound has also been shown to reduce inflammation and inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate in lab experiments is its ability to selectively target ATP-sensitive potassium channels in pancreatic beta cells, which makes it a useful tool for studying insulin secretion. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of this compound that can be used to treat diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and anti-cancer properties of this compound, which could lead to the development of new drugs for the treatment of these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
科学的研究の応用
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has been widely studied for its potential applications in the field of medicine. It has been found to exhibit hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and other metabolic disorders. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
ethyl 1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-4-17-11(3)13(9-15-17)22(19,20)16-8-6-7-12(10-16)14(18)21-5-2/h9,12H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNREOURWILXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4772226.png)
![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4772233.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)
![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4772247.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4772251.png)
![3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4772270.png)
![3-[(4-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4772280.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772286.png)



![3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4772331.png)
![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)
